

An In-depth Technical Guide to 3-acetyl-3-methyldihydrofuran-2(3H)-one

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Compound of Interest

Compound Name: 3-acetyl-3-methyldihydrofuran-2(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **3-acetyl-3-methyldihydrofuran-2(3H)-one** (also known as α -acetyl- α -methyl- γ -butyrolactone). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

3-acetyl-3-methyldihydrofuran-2(3H)-one is a derivative of γ -butyrolactone, a common scaffold in many natural products and pharmacologically active compounds. The presence of a quaternary carbon at the α -position, substituted with both an acetyl and a methyl group, imparts unique chemical characteristics to the molecule. A summary of its key chemical and physical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ O ₃	[1][2][3]
Molecular Weight	142.15 g/mol	[1][2][3]
CAS Number	1123-19-9	[1][2][3]
IUPAC Name	3-acetyl-3-methyldihydrofuran-2(3H)-one	[1][2][3]
Synonyms	α-Acetyl-α-methyl-gammabutyrolactone, α-acetyl-α-methyl-γ-butyrolactone	[1][2][3]
Boiling Point	95-100 °C at 0.007 bar (368-373 K)	[2]
Purity	>98.0% (GC)	
Appearance	Colorless to brown clear liquid	

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **3-acetyl-3-methyldihydrofuran-2(3H)-one** is not readily available in the surveyed literature, the synthesis of the closely related, non-methylated analog, α-acetyl-γ-butyrolactone, has been described. These methods can likely be adapted for the synthesis of the target compound.

General Synthetic Approach

A common route to α-acetyl-γ-butyrolactones involves the acylation of γ-butyrolactone. One documented method utilizes the condensation reaction between γ-butyrolactone and ethyl acetate in the presence of a strong base, such as sodium metal.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of α-acetyl-γ-butyrolactone.

Experimental Protocol (Adapted from the synthesis of α -acetyl- γ -butyrolactone)

Materials:

- γ -Butyrolactone
- Ethyl acetate
- Sodium metal
- Inert gas (e.g., Nitrogen or Argon)
- Acid solution (e.g., Hydrochloric acid) for neutralization
- Organic solvent for extraction (if necessary)

Procedure:

- **Preparation of Sodium Metal:** In a reaction vessel under an inert atmosphere, sodium metal is heated until molten.
- **Reaction Setup:** A separate reaction vessel is charged with γ -butyrolactone and ethyl acetate. The mixture is heated to reflux.
- **Condensation:** The molten sodium is added dropwise to the refluxing mixture. The reaction is maintained at reflux for several hours to ensure complete condensation.
- **Neutralization:** After the reaction is complete, the mixture is cooled and neutralized with an acid solution.
- **Workup and Purification:** The organic phase is separated, and the crude product is purified by distillation under reduced pressure to yield the final product.

Note: This is a generalized procedure and would require optimization for the synthesis of the methylated analog, likely by starting with α -methyl- γ -butyrolactone.

Spectroscopic Data

Detailed NMR data for **3-acetyl-3-methyldihydrofuran-2(3H)-one** is not available in the public domain. However, the NIST Chemistry WebBook provides access to its Infrared (IR) and Mass Spectrum (electron ionization).

- Infrared (IR) Spectrum: The IR spectrum displays characteristic peaks for the carbonyl groups of the lactone and the acetyl moiety.
- Mass Spectrum (MS): The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the molecule.

Biological Activity and Potential Applications

While there is no specific information on the biological activity of **3-acetyl-3-methyldihydrofuran-2(3H)-one**, the γ -butyrolactone scaffold is present in a wide range of biologically active molecules. Various derivatives of γ -butyrolactone have been investigated for their potential as antimicrobial, antitumor, and cytotoxic agents. The introduction of an α -acetyl- α -methyl substitution could modulate the biological activity and pharmacokinetic properties of the parent lactone. Further research is warranted to explore the potential of this compound in drug discovery and development.

Logical Relationship of γ -Butyrolactone Derivatives to Biological Activity:

Caption: Relationship between the core scaffold and potential biological activities.

Safety and Handling

Commercial suppliers indicate that **3-acetyl-3-methyldihydrofuran-2(3H)-one** should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, are recommended. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and storage information.

This technical guide provides a summary of the currently available information on **3-acetyl-3-methyldihydrofuran-2(3H)-one**. Further experimental investigation is required to fully elucidate its chemical and biological properties.

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